N'-Nitrosopentyl-(2-picolyl)amine

Description

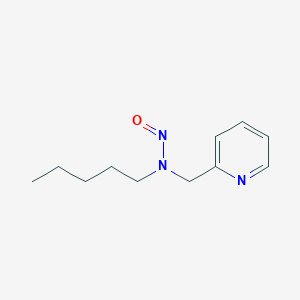

Structure

3D Structure

Properties

IUPAC Name |

N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-3-6-9-14(13-15)10-11-7-4-5-8-12-11/h4-5,7-8H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGNCWJROPKVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC1=CC=CC=N1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407874 | |

| Record name | N'-Nitrosopentyl-(2-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383417-48-9 | |

| Record name | N-Nitroso-N-pentyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosopentyl-(2-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N'-Nitrosopentyl-(2-picolyl)amine: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: Limited direct experimental data exists for N'-Nitrosopentyl-(2-picolyl)amine. The following guide is based on the well-established mechanism of action of the broader class of N-nitrosamines, to which this compound belongs. The presented pathways, data, and protocols are illustrative of this class of compounds and should be considered as a predictive framework for this compound.

Introduction

This compound is a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens in numerous animal species. The carcinogenic activity of N-nitrosamines is not inherent to the parent compound but is a consequence of metabolic activation to reactive electrophilic intermediates. This guide provides an in-depth overview of the presumed mechanism of action of this compound, focusing on its metabolic activation, interaction with cellular macromolecules, and the subsequent cellular responses.

Metabolic Activation

The critical first step in the mechanism of action of N-nitrosamines is metabolic activation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] This process, known as bioactivation, converts the chemically stable N-nitrosamine into a highly reactive alkylating agent.

The proposed metabolic activation pathway for this compound involves the enzymatic hydroxylation of the α-carbon atom of the pentyl group. This α-hydroxylation is a key step that leads to the formation of an unstable α-hydroxynitrosamine intermediate.[1] This intermediate then undergoes spontaneous decomposition to yield a carbocation, which is the ultimate carcinogenic species.

Key Enzymes in N-Nitrosamine Metabolism

While the specific CYP isoforms responsible for the metabolism of this compound have not been identified, studies on other N-nitrosamines have implicated several key enzymes.

| Enzyme Family | Specific Isoform(s) | Role in N-Nitrosamine Metabolism |

| Cytochrome P450 | CYP2A6, CYP2A13, CYP2E1, CYP2B1, CYP3A4 | α-hydroxylation leading to bioactivation. |

| Glutathione S-transferases (GSTs) | Various isoforms | Detoxification by conjugating reactive intermediates with glutathione. |

Metabolic Activation Pathway Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of N'-Nitrosopentyl-(2-picolyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical applications of N'-Nitrosopentyl-(2-picolyl)amine. The information is intended to support research and development activities where this compound is utilized, particularly as an internal standard in the analysis of tobacco-specific nitrosamines (TSNAs).

Physicochemical Properties

This compound, with the CAS number 383417-48-9, is a synthetic N-nitrosamine compound.[1] Its structural features, including a pyridine ring and a nitroso group, dictate its chemical behavior and analytical utility. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O | [2][3][4] |

| Molecular Weight | 207.27 g/mol | [1][2][3][4] |

| CAS Number | 383417-48-9 | [1][2][3][5] |

| IUPAC Name | N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide | [2] |

| Boiling Point | 105°C at 0.3 mm Hg | [3] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.4 | [2] |

| Appearance | Off-White to Yellow Liquid | [4] |

| Storage Conditions | Refrigerator (4°C) | [3][5] |

| InChI Key | SSGNCWJROPKVJX-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCN(CC1=NC=CC=C1)N=O | [5] |

Experimental Protocols

The synthesis and analysis of this compound involve specific chemical reactions and chromatographic techniques.

The synthesis is a two-step process initiated from 2-picolylamine.

Step 1: N-Alkylation of 2-Picolylamine The first step is the formation of the secondary amine precursor, N-pentyl-(2-picolyl)amine, via N-alkylation.[1]

-

Reactants : 2-picolylamine and a suitable pentylating agent, such as 1-bromopentane or 1-iodopentane.[1]

-

Mechanism : This is a nucleophilic substitution reaction where the nitrogen atom of 2-picolylamine's amino group attacks the electrophilic pentyl reagent.[1]

-

Reaction Conditions : The reaction is typically conducted in the presence of a base. The base neutralizes the hydrogen halide byproduct, which drives the reaction towards completion.[1]

-

Control : Careful selection of reaction conditions is crucial to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine byproduct, N,N-dipentyl-(2-picolyl)amine.[1]

Step 2: Nitrosation of N-pentyl-(2-picolyl)amine The final step is the introduction of the nitroso group (-N=O) to form the target N-nitrosamine.[1]

-

Reactant : The secondary amine precursor, N-pentyl-(2-picolyl)amine.

-

Nitrosating Agent : A source of the nitroso group, typically nitrous acid (formed in situ from a nitrite salt and a strong acid).

-

Mechanism : Secondary amines are particularly susceptible to nitrosation. The reaction mechanism is influenced by pH, with an optimal pH range typically between 2.5 and 3.5 for many secondary amines.[1]

-

Temperature : The reaction rate is temperature-dependent. While increased temperatures can speed up the reaction, they also pose a risk of product and reagent degradation. Room temperature (25°C) often provides a balance between reaction rate and stability.[1]

Caption: Synthesis workflow for this compound.

Chromatographic techniques are fundamental for the analysis and purification of this compound.[1]

-

Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is volatilized and separated from other components in a sample as it passes through a capillary column. Its distinct retention time allows for its identification and quantification.[1]

-

Liquid Chromatography (LC) : LC platforms are also employed, offering advantages for samples that may not be suitable for GC due to thermal instability or low volatility. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) provide high sensitivity and selectivity.

Application as an Internal Standard

A significant application of this compound is its use as an internal standard for the quantification of tobacco-specific nitrosamines (TSNAs).[1] TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are known carcinogens found in tobacco products.[1]

-

Purpose : An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibration standards, and blanks.[1]

-

Function : It is used to correct for the potential loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.[1]

-

Suitability : The structural similarity of this compound to TSNAs, combined with its ability to be chromatographically separated from them, makes it an ideal internal standard for these analyses.[1]

Caption: Analytical workflow for TSNA quantification using an internal standard.

Caption: Logical relationship illustrating the function of an internal standard.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it highly valuable in analytical chemistry. Its primary role as an internal standard is critical for the accurate and reliable quantification of carcinogenic TSNAs in various matrices. The detailed understanding of its synthesis and analytical behavior, as outlined in this guide, is essential for its effective application in research and regulatory settings.

References

The Biological Activity of N'-Nitrosopentyl-(2-picolyl)amine: A Technical Guide Based on Mechanistic Analogs

Disclaimer: Publicly available scientific literature lacks specific studies on the biological activity of N'-Nitrosopentyl-(2-picolyl)amine. Consequently, this document provides a comprehensive overview of its anticipated biological activities based on the well-established toxicology of the N-nitrosamine class of compounds, particularly those with structural similarities. The metabolic pathways, mechanisms of genotoxicity, and potential carcinogenic effects described herein are extrapolated from analogous N-nitrosamines.

Introduction

This compound is a chemical compound belonging to the N-nitrosamine family. N-nitrosamines are a class of potent genotoxic carcinogens found in various environmental sources, including tobacco smoke, certain foods, and some industrial settings. Their carcinogenicity is intrinsically linked to their metabolic activation into reactive electrophilic species that can form covalent adducts with cellular macromolecules, most critically DNA. This guide synthesizes the expected biological activities of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-nitroso-N-pentyl-N-(pyridin-2-ylmethyl)amine |

| Molecular Formula | C₁₁H₁₇N₃O[1] |

| Molecular Weight | 207.27 g/mol [1][2] |

| CAS Number | 383417-48-9[1][2][3] |

Metabolic Activation and Genotoxicity

The biological activity of N-nitrosamines is contingent upon their metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[4][5][6][7][8][9] This process is a prerequisite for their genotoxic and carcinogenic effects.

Proposed Metabolic Activation Pathway

The metabolic activation of this compound is hypothesized to proceed via α-hydroxylation, a common pathway for N-nitrosamines.[4][5][10] This enzymatic reaction can occur on the α-carbon of either the pentyl or the picolyl substituent.

-

Enzymatic Hydroxylation: Cytochrome P450 enzymes, particularly isoforms like CYP2A6 and CYP2E1, are known to catalyze the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group.[6][11]

-

Formation of Unstable Intermediates: This hydroxylation results in the formation of an unstable α-hydroxy-nitrosamine.

-

Spontaneous Decomposition: The α-hydroxy-nitrosamine undergoes spontaneous decomposition to yield a reactive electrophile, a diazonium ion, and an aldehyde.[10]

-

DNA Adduct Formation: The highly reactive diazonium ion can then attack nucleophilic sites on DNA bases, forming covalent DNA adducts.[12][13]

DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The electrophilic diazonium ions generated from this compound metabolism are expected to react with DNA bases, particularly at the N7 and O6 positions of guanine and the N3 position of adenine.[14] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations.

Carcinogenicity

While no direct carcinogenicity data exists for this compound, the broader class of N-nitrosamines is well-documented as being carcinogenic in numerous animal species.[15] The carcinogenic potential is dependent on the specific chemical structure, the dose, and the route of exposure.

Table of Expected Carcinogenic Potential Based on Structural Analogs:

| Parameter | Anticipated Outcome for this compound | Rationale Based on N-Nitrosamine Class |

| Carcinogenic Potential | Likely carcinogenic | The vast majority of N-nitrosamines tested are carcinogenic in laboratory animals.[15] |

| Target Organs | Liver, esophagus, nasal cavity, lungs | These are common target organs for many N-nitrosamines, with organ specificity often influenced by the site of metabolic activation.[5] |

| Mode of Action | Genotoxic | Carcinogenicity is initiated by metabolic activation leading to DNA adduct formation and subsequent mutations.[16] |

Potential Effects on Cellular Signaling Pathways

The genotoxic stress and cellular damage induced by N-nitrosamines and their metabolites can trigger various cellular signaling pathways. While specific pathways affected by this compound are unknown, related compounds are known to influence pathways involved in cell proliferation, survival, and inflammation. For instance, nicotine, which has a structural component (pyridine ring) in common with this compound, can activate signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK-STAT, which are crucial in cancer biology.[17] Chronic inflammation induced by cellular damage can also contribute to a pro-carcinogenic environment.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of N-nitrosamines. These would be the standard methods to determine the activity of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18]

Objective: To determine if this compound can induce mutations in a bacterial system.

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[19]

-

Metabolic Activation: The test is conducted with and without a mammalian liver extract (S9 fraction), typically from rats or hamsters induced with a CYP inducer like Aroclor 1254 or phenobarbital, to provide metabolic activation.[18][19]

-

Procedure: a. The bacterial strain, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.[20]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Carcinogenicity Study

A long-term animal bioassay is the gold standard for assessing the carcinogenic potential of a chemical.

Objective: To determine the carcinogenic potential of this compound in a mammalian model.

Methodology:

-

Animal Model: Typically, rodents (rats or mice) are used.

-

Administration: The test compound is administered chronically (e.g., for 2 years) via a relevant route of exposure (e.g., in drinking water, by gavage, or in the diet).

-

Dose Groups: At least two dose levels and a concurrent control group are used.

-

Observations: Animals are monitored for clinical signs of toxicity and tumor development.

-

Endpoint: At the end of the study, a full histopathological examination of all organs is performed to identify and characterize tumors. An increased incidence of tumors in the treated groups compared to the control group indicates carcinogenicity.

DNA Adduct Analysis

Several methods can be used to detect and quantify DNA adducts.

Objective: To identify and quantify the formation of DNA adducts in target tissues following exposure to this compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Sample Preparation: DNA is isolated from the tissues of animals exposed to the test compound.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual nucleosides.

-

LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23][24][25] This technique allows for the separation and highly sensitive and specific detection of adducted nucleosides.

-

Quantification: The amount of specific DNA adducts is quantified relative to the total amount of normal nucleosides.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, its chemical structure strongly suggests that it will exhibit the characteristic genotoxic and carcinogenic properties of the N-nitrosamine class of compounds. It is anticipated to undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can bind to DNA, leading to mutations and potentially initiating cancer. The experimental protocols outlined in this guide provide a framework for the definitive determination of the biological activity of this compound. Further research is essential to specifically characterize its toxicological profile and to ascertain its potential risk to human health.

References

- 1. This compound | C11H17N3O | CID 5057709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 383417-48-9 [chemicalbook.com]

- 3. This compound [biogen.es]

- 4. impactfactor.org [impactfactor.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gosset.ai [gosset.ai]

- 13. microbenotes.com [microbenotes.com]

- 14. google.com [google.com]

- 15. Nitrosamine - Wikipedia [nl.wikipedia.org]

- 16. Mechanisms Of Nitrosamine Mutagenicity And Their Relationship To Rodent Carcinogenic Potency | Lhasa Limited [lhasalimited.org]

- 17. Nicotine - Wikipedia [en.wikipedia.org]

- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parame… [ouci.dntb.gov.ua]

- 19. [PDF] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters | Semantic Scholar [semanticscholar.org]

- 20. m.youtube.com [m.youtube.com]

- 21. escholarship.org [escholarship.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tandfonline.com [tandfonline.com]

N'-Nitrosopentyl-(2-picolyl)amine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosopentyl-(2-picolyl)amine is a niche chemical compound primarily utilized as an internal standard in the analytical determination of tobacco-specific nitrosamines (TSNAs). Its structural similarity to TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), makes it an invaluable tool for ensuring accuracy and precision in quantifying these potent carcinogens in various matrices, including tobacco products and biological samples. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, analytical applications, and the current understanding of its biological implications. While specific toxicological data for this compound is limited, this review also discusses the broader context of nitrosamine carcinogenicity and metabolism.

Chemical Properties and Identification

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 86339-27-3 | Internal |

| Molecular Formula | C₁₁H₁₇N₃O | Internal |

| Molecular Weight | 207.27 g/mol | Internal |

| Appearance | Not specified in literature | Internal |

| Solubility | Not specified in literature | Internal |

| Boiling Point | Not specified in literature | Internal |

| Melting Point | Not specified in literature | Internal |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the N-alkylation of a pyridine-based amine followed by nitrosation.

Logical Flow of Synthesis

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of the Precursor, N-pentyl-(2-picolyl)amine (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picolylamine in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

-

Addition of Base: Add an appropriate base, such as potassium carbonate or triethylamine, to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.

-

Alkylation: To the stirred solution, add a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-pentyl-(2-picolyl)amine by column chromatography on silica gel or by vacuum distillation to yield the pure secondary amine.

Step 2: Nitrosation of N-pentyl-(2-picolyl)amine (General Procedure)

-

Reaction Setup: Dissolve the purified N-pentyl-(2-picolyl)amine in a suitable solvent, such as dichloromethane or water.

-

Acidification: Cool the solution in an ice bath and acidify by the dropwise addition of an aqueous acid, such as hydrochloric acid or acetic acid.

-

Nitrosating Agent: Prepare a solution of a nitrosating agent, typically sodium nitrite, in water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, acidified amine solution while maintaining the temperature at 0-5 °C. The reaction is typically rapid.

-

Quenching and Work-up: After the addition is complete, the reaction can be quenched by the addition of a quenching agent like ammonium sulfamate. The organic layer is then separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography to yield the final product.

Analytical Applications

The primary application of this compound is as an internal standard for the quantitative analysis of tobacco-specific nitrosamines (TSNAs) by gas chromatography with a thermal energy analyzer (GC-TEA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Determination of TSNAs in Tobacco Smoke using this compound as an Internal Standard (Adapted from available literature)

This protocol is a generalized procedure based on established methods for TSNA analysis.

1. Sample Collection and Extraction:

-

Mainstream tobacco smoke is collected on a Cambridge filter pad.

-

The filter pad is spiked with a known amount of this compound internal standard solution.

-

The TSNAs and the internal standard are extracted from the filter pad using an appropriate solvent, such as dichloromethane or a buffer solution.

2. Sample Clean-up:

-

The extract is subjected to a clean-up procedure to remove interfering compounds. This may involve liquid-liquid extraction and/or solid-phase extraction (SPE) using cartridges such as silica or Florisil.

3. GC-TEA Analysis:

-

The cleaned-up extract is concentrated and analyzed by GC-TEA. The TEA is a highly specific detector for nitrosamines.

-

The TSNAs are identified based on their retention times relative to the internal standard.

-

Quantification is achieved by comparing the peak area ratios of the target TSNAs to the internal standard with a calibration curve.

Workflow for TSNA Analysis

Caption: General workflow for the analysis of TSNAs using an internal standard.

Quantitative Data

A study on an improved method for the determination of TSNAs in mainstream smoke reported the use of N'-Nitrosopentylpicolylamine (NPePicA) as a newly synthesized internal standard. The following recovery data was presented:

| Analyte | Recovery from Buffer Solution (%) | Recovery from Filter (%) |

| N'-Nitrosopentylpicolylamine (NPePicA) | 83 | 75 |

| N'-nitrosonornicotine (NNN) | 85 | 77 |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 88 | 78 |

| N'-nitrosoanabasine (NAB) / N'-nitrosoanatabine (NAT) | 85 | 75 |

Data adapted from a study on the determination of tobacco-specific nitrosamines in mainstream smoke.[1]

Biological Activity and Toxicological Profile

There is currently no specific toxicological, carcinogenicity, or genotoxicity data available in the public domain for this compound. However, as a nitrosamine, it belongs to a class of compounds that are well-known for their carcinogenic potential.

General Mechanism of Nitrosamine Carcinogenicity

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes. This metabolic process, known as α-hydroxylation, leads to the formation of unstable α-hydroxy nitrosamines, which then spontaneously decompose to yield highly reactive electrophilic species (e.g., diazonium ions or carbocations). These electrophiles can then form covalent adducts with cellular macromolecules, including DNA. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Metabolic Activation Pathway of Nitrosamines

Caption: Generalized metabolic activation pathway of carcinogenic nitrosamines.

Given the structural similarities to carcinogenic TSNAs, it is prudent to handle this compound with appropriate safety precautions as a potential carcinogen until specific toxicological data becomes available.

Conclusion

This compound serves as a critical analytical tool for the accurate quantification of carcinogenic tobacco-specific nitrosamines. While detailed protocols for its synthesis are not widely published, its preparation follows standard organic chemistry principles of N-alkylation and nitrosation. Its primary utility lies in its role as an internal standard, for which it demonstrates good recovery in analytical methods. A significant data gap exists regarding its biological activity and toxicological profile. In the absence of such data, and given its classification as a nitrosamine, it should be handled with caution as a potential carcinogen. Further research into the toxicology and metabolism of this compound would be beneficial to fully characterize its safety profile, particularly for researchers and scientists who handle this compound.

References

An In-Depth Technical Guide to the In Vitro Study of N'-Nitrosopentyl-(2-picolyl)amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies on N'-Nitrosopentyl-(2-picolyl)amine are not extensively available in public literature. This guide synthesizes information on its known chemical properties with established in vitro methodologies for structurally related N-nitrosamines to provide a framework for its study.

Introduction

This compound is a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a significant group of carcinogens that require metabolic activation to exert their genotoxic effects.[1][2][3] This technical guide provides a comprehensive overview of the theoretical in vitro evaluation of this compound, focusing on its putative metabolic activation, potential for DNA adduct formation, and the experimental protocols to assess its biological activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 383417-48-9 |

Putative Metabolic Activation

The carcinogenicity of N-nitrosamines is dependent on their metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3] This process typically involves the α-hydroxylation of the carbon atom adjacent to the N-nitroso group. For this compound, two primary pathways of α-hydroxylation are hypothesized, leading to the formation of unstable intermediates that can ultimately generate electrophilic species capable of reacting with cellular macromolecules like DNA.

A proposed metabolic activation pathway for this compound is illustrated in the following diagram.

Experimental Protocols

A generalized workflow for the in vitro assessment of this compound is outlined below. This workflow is based on established methods for other N-nitrosamines.

Objective: To identify the metabolites of this compound formed by CYP enzymes.

Methodology:

-

Incubation: this compound is incubated with a liver microsomal fraction (S9) from human, rat, or hamster, which contains CYP enzymes. The reaction mixture typically includes an NADPH-generating system to support CYP activity.[1][3]

-

Extraction: Following incubation, the reaction is quenched, and the metabolites are extracted from the mixture using a suitable organic solvent.

-

Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[4][5]

Objective: To determine the mutagenic potential of this compound and its metabolites.

Methodology: The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic properties of chemical substances.[2][6][7]

-

Strains: A set of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA), are used.[2] These strains have mutations in genes involved in histidine or tryptophan synthesis, respectively, and cannot grow in a medium lacking these amino acids.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction). For nitrosamines, an enhanced protocol using a higher concentration of S9 (e.g., 30%) and a pre-incubation step is recommended to increase sensitivity.[2][6][8]

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium.

-

Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Objective: To detect and quantify the formation of covalent DNA adducts.

Methodology:

-

In Vitro Reaction: this compound is incubated with calf thymus DNA or another DNA source in the presence of a metabolic activation system (S9).

-

DNA Isolation and Hydrolysis: After the incubation, the DNA is isolated and purified to remove any unbound compound. The DNA is then enzymatically or chemically hydrolyzed to individual nucleosides or bases.

-

Adduct Analysis: The hydrolyzed DNA is analyzed for the presence of adducts. Common methods include:

Data Presentation

While direct quantitative data for this compound is unavailable, a hypothetical summary of expected results from in vitro assays is presented in Table 2.

| Assay | Endpoint | Expected Outcome (Hypothetical) |

| Metabolic Activation | Metabolite Identification | Detection of α-hydroxylated metabolites and corresponding aldehydes. |

| Ames Test | Fold increase in revertant colonies | Dose-dependent increase in revertant colonies in the presence of S9, particularly in strains sensitive to base-pair substitutions (e.g., TA100, TA1535). |

| DNA Adduct Assay | Adduct levels (adducts per 10⁶ nucleotides) | Detection of pentyl- and picolyl-DNA adducts. |

Conclusion

The in vitro evaluation of this compound is crucial for understanding its potential genotoxicity and carcinogenic risk. Although specific experimental data for this compound is scarce, the established methodologies for other N-nitrosamines provide a robust framework for its investigation. The key steps involve characterizing its metabolic activation by CYP enzymes, assessing its mutagenicity using the Ames test with appropriate modifications, and identifying and quantifying the formation of DNA adducts. Such studies are essential for regulatory assessment and ensuring the safety of pharmaceuticals and other products where nitrosamine impurities may be present.

References

- 1. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]

- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Carcinogenicity of N'-Nitrosopentyl-(2-picolyl)amine: A Technical Overview Based on Related N-Nitrosamines

Disclaimer: As of October 2025, a comprehensive toxicological assessment, including carcinogenicity studies, for N'-Nitrosopentyl-(2-picolyl)amine is not publicly available in the reviewed scientific literature. Therefore, this guide provides an in-depth analysis of the carcinogenic potential of closely related N-nitroso compounds (NOCs), which serve as critical surrogates for understanding the potential risks associated with this compound. The experimental data and methodologies presented herein are derived from studies on other N-nitrosamines and should be interpreted as indicative of the potential hazards of this class of compounds.

Introduction to N-Nitroso Compounds

N-nitroso compounds are a class of potent carcinogens, with over 300 of these compounds demonstrating carcinogenic activity in approximately 40 different animal species, including primates.[1] Their carcinogenicity has been observed irrespective of the route of administration, which includes oral, subcutaneous, intraperitoneal, intravenous, and topical applications.[1] It is widely presumed that N-nitrosamines are also carcinogenic to humans.[1] This class of compounds includes nitrosamines and nitrosamides. While nitrosamides are direct-acting carcinogens, nitrosamines require metabolic activation to exert their genotoxic and carcinogenic effects.[1]

This compound is a research chemical with the molecular formula C₁₁H₁₇N₃O.[2][3] It is synthesized by the nitrosation of its secondary amine precursor, N-pentyl-(2-picolyl)amine.[4]

Synthesis and Formation

The synthesis of this compound involves the N-alkylation of 2-picolylamine with a pentylating agent, such as 1-bromopentane, to form the secondary amine N-pentyl-(2-picolyl)amine.[4] This precursor is then nitrosated to yield the final N-nitrosamine product.[4]

Carcinogenicity Data from Surrogate N-Nitrosamines

Due to the absence of specific data for this compound, this section presents carcinogenicity data from studies on N-nitrosomethyl(2-oxopropyl)amine (MOP), a potent pancreatic carcinogen in Syrian hamsters.[5]

Tumor Incidence in Syrian Hamsters Treated with MOP

The following table summarizes the tumor incidence in Syrian golden hamsters following subcutaneous (s.c.) injection of MOP.

| Treatment Group | Dose | Route | Tumor Type | Incidence (%) |

| 1 | 25 mg/kg (single dose) | s.c. | Pancreatic Ductular Adenomas/Adenocarcinomas | 80 |

| 2 | 3.5 mg/kg (weekly) | s.c. | Pancreatic Neoplasms | 93 |

| 3 | 1.75 mg/kg (weekly) | s.c. | Pancreatic Neoplasms | 87 |

| 4 | 0.87 mg/kg (weekly) | s.c. | Pancreatic Neoplasms | 33 |

| 1 | 25 mg/kg (single dose) | s.c. | Nasal Cavity Tumors | 40 |

| 2 | 3.5 mg/kg (weekly) | s.c. | Nasal Cavity Tumors | 100 |

| 3 | 1.75 mg/kg (weekly) | s.c. | Nasal Cavity Tumors | 27 |

| - | - | - | Liver Tumors | 7-100 |

| - | - | - | Kidney Tumors | 7-80 |

| - | - | - | Vascular System Tumors | 7-27 |

Data extracted from a study on the carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine in Syrian hamsters.[5]

Comparative Carcinogenicity of MOP and BOP in Rats

A comparative study of N-nitrosomethyl(2-oxopropyl)amine (MOP) and N-nitrosobis(2-oxopropyl)amine (BOP) in Wistar-derived MRC rats revealed differences in target organ specificity and the influence of administration route.

| Compound | Route | Target Organs with High Tumor Incidence |

| MOP | Intragastric (i.g.) | Pharynx, Esophagus, Nasal, Hepatic |

| BOP | Intragastric (i.g.) | Thyroid, Lungs, Colon, Urethra |

| MOP | Subcutaneous (s.c.) | Thyroid, Renal |

Data from a comparative carcinogenicity study of MOP and BOP in rats.[6]

Experimental Protocols

The following are generalized experimental protocols based on the studies of related N-nitrosamines.

Animal Carcinogenicity Study Workflow

Animal Model: Syrian golden hamsters or Wistar-derived MRC rats are commonly used.[5][6]

Dosing: The test compound is administered via a clinically relevant route, such as subcutaneous injection or intragastric gavage.[5][6] Dosing can be a single high dose or repeated lower doses over a lifetime.[5]

Observation: Animals are monitored for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.

Necropsy and Histopathology: At the end of the study or when moribund, animals are euthanized, and a full necropsy is performed. All organs are examined for gross lesions, and tissues are collected for histopathological evaluation.

Mechanism of Action: Metabolic Activation

N-nitrosamines require metabolic activation by cytochrome P450 (CYP) enzymes to become carcinogenic.[1] This process, known as α-hydroxylation, leads to the formation of unstable α-hydroxy-nitrosamines. These intermediates spontaneously decompose to form highly reactive electrophilic diazonium ions, which can then alkylate DNA and other cellular macromolecules, leading to mutations and cancer initiation.

Conclusion

While direct experimental data on the carcinogenicity of this compound is currently lacking, the extensive body of evidence on other N-nitroso compounds strongly suggests that it should be handled as a potential carcinogen. The data from surrogate compounds like MOP and BOP highlight the potent and often multi-organ carcinogenic effects of this chemical class. Further research, including in vitro genotoxicity assays and long-term animal bioassays, is imperative to definitively characterize the carcinogenic risk of this compound. Until such data is available, stringent safety precautions should be implemented when handling this compound in research and development settings.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. This compound | C11H17N3O | CID 5057709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 383417-48-9 | Benchchem [benchchem.com]

- 5. Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity of N'-Nitrosopentyl-(2-picolyl)amine: An In-depth Technical Guide

Disclaimer: To date, a comprehensive search of publicly available scientific literature has revealed no specific studies on the genotoxicity of N'-Nitrosopentyl-(2-picolyl)amine. Therefore, this guide provides an in-depth analysis based on the well-established genotoxic properties of the broader class of N-nitroso compounds and presents data from structurally related analogues. The information herein is intended for researchers, scientists, and drug development professionals to inform potential risk assessment and guide future research.

Introduction

This compound belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies. The genotoxic mechanism of N-nitrosamines is a critical factor in their carcinogenicity. It is widely accepted that these compounds require metabolic activation to exert their genotoxic effects, leading to the formation of reactive electrophilic species that can damage DNA.

This technical guide summarizes the current understanding of N-nitrosamine genotoxicity, provides detailed experimental protocols for key genotoxicity assays, and presents quantitative data from representative N-nitrosamine analogues to infer the potential genotoxic profile of this compound.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of N-nitrosamines is predominantly mediated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for this compound, based on the general mechanism for N-nitrosamines, is initiated by α-hydroxylation of the carbon atom adjacent to the nitroso group.

This hydroxylation can occur on either the pentyl or the picolyl side of the nitrogen atom. Following α-hydroxylation, the resulting intermediate is unstable and undergoes spontaneous decomposition to form a diazonium ion. This highly reactive electrophile can then alkylate nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations and chromosomal damage, which are key initiating events in carcinogenesis. The picolyl moiety may influence the rate and site of metabolism, potentially affecting the overall genotoxic potency.

Genotoxicity Data of Analogue N-Nitrosamines

In the absence of data for this compound, this section presents quantitative genotoxicity data for three well-studied N-nitrosamines: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR). These compounds represent simple alkyl and cyclic nitrosamines and provide a basis for estimating the potential genotoxicity of the target compound.

Bacterial Reverse Mutation Assay (Ames Test) Data

The Ames test is a widely used in vitro assay for assessing the mutagenic potential of a chemical. For N-nitrosamines, metabolic activation (typically with hamster or rat liver S9 fraction) is essential for detecting a mutagenic response.

Table 1: Ames Test Data for Analogue N-Nitrosamines

| Compound | Tester Strain | Metabolic Activation | Concentration Range | Result | Reference |

| N-Nitrosodimethylamine (NDMA) | S. typhimurium TA100 | Hamster Liver S9 (30%) | 0.1 - 10 µ g/plate | Positive | [No specific citation available in search results] |

| S. typhimurium TA1535 | Hamster Liver S9 (30%) | 0.1 - 10 µ g/plate | Positive | [No specific citation available in search results] | |

| N-Nitrosodiethylamine (NDEA) | S. typhimurium TA100 | Hamster Liver S9 (30%) | 0.1 - 10 µ g/plate | Positive | [No specific citation available in search results] |

| S. typhimurium TA1535 | Hamster Liver S9 (30%) | 0.1 - 10 µ g/plate | Positive | [No specific citation available in search results] | |

| N-Nitrosomorpholine (NMOR) | S. typhimurium TA100 | Rat Liver S9 | Not Specified | Positive | [No specific citation available in search results] |

In Vivo Micronucleus Assay Data

The in vivo micronucleus assay detects chromosomal damage in erythroblasts. For many nitrosamines, the liver is a primary target organ for toxicity and genotoxicity.

Table 2: In Vivo Micronucleus Assay Data for Analogue N-Nitrosamines

| Compound | Species | Tissue | Dosing Regimen | Lowest Observed Effect Level (LOEL) | Result | Reference |

| N-Nitrosodiethylamine (NDEA) | Rat | Liver (Hepatocytes) | 28 days, oral | 0.1 mg/kg/day | Positive | [No specific citation available in search results] |

| N-Nitrosomorpholine (NMOR) | Mouse | Liver | Not Specified | Not Specified | Positive | [No specific citation available in search results] |

In Vivo Comet Assay Data

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Table 3: In Vivo Comet Assay Data for Analogue N-Nitrosamines

| Compound | Species | Tissue | Dosing Regimen | Lowest Observed Effect Level (LOEL) | Result | Reference |

| N-Nitrosodiethylamine (NDEA) | Rat | Liver | 2 days, oral | 0.1 mg/kg/day | Positive | [No specific citation available in search results] |

| N-Nitrosomorpholine (NMOR) | Mouse | Liver | 9 days, oral | 10 mg/kg/day | Positive | [1] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of genotoxicity. The following sections outline the key steps for the Ames, in vivo micronucleus, and in vivo comet assays, with specific considerations for N-nitroso compounds.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are typically used.

-

Metabolic Activation: A post-mitochondrial fraction (S9) from the liver of Aroclor 1254-induced rats or hamsters is used. For nitrosamines, hamster liver S9 is often more sensitive.

-

Procedure: The test compound, bacterial culture, and S9 mix are pre-incubated at 37°C. Molten top agar is then added, and the mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-related increase in the number of revertants.

In Vivo Micronucleus Assay Protocol

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Dosing: The test compound is administered, often for two or more consecutive days.

-

Sample Collection: Bone marrow is collected from the femur or tibia, or peripheral blood is sampled.

-

Slide Preparation: Smears are made on microscope slides and stained.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also assessed as an indicator of bone marrow toxicity.

In Vivo Comet Assay Protocol

Methodology:

-

Animal Dosing and Tissue Collection: Animals are dosed with the test compound, and target tissues are collected.

-

Single-Cell Suspension: Tissues are processed to obtain a single-cell suspension.

-

Embedding and Lysis: Cells are embedded in agarose on a microscope slide and then lysed to form nucleoids.

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and allow broken DNA fragments to migrate.

-

Staining and Visualization: The DNA is stained with a fluorescent dye, and the "comets" are visualized and quantified using a fluorescence microscope and specialized software. The amount of DNA in the tail of the comet is proportional to the amount of DNA damage.

Structure-Activity Relationships and Conclusion

The genotoxicity of N-nitrosamines is influenced by their chemical structure. Factors such as the length and branching of the alkyl chains and the presence of functional groups can affect their metabolic activation and, consequently, their genotoxic potency. The picolyl group in this compound, with its pyridine ring, introduces electronic and steric factors that are different from simple alkyl or cyclic nitrosamines. The nitrogen atom in the pyridine ring could potentially influence the metabolic profile of the compound.

Based on the consistent positive genotoxicity results for a range of N-nitroso compounds in various assays, it is highly probable that this compound is also genotoxic. The pentyl group suggests that it will be readily metabolized, and the overall structure is consistent with compounds known to be activated to DNA-reactive species.

Recommendation: Given the lack of specific data, it is imperative that the genotoxicity of this compound be evaluated experimentally using a standard battery of tests, including the Ames test, an in vitro mammalian cell mutation assay, and an in vivo genotoxicity assay such as the micronucleus or comet assay. The protocols and comparative data provided in this guide can serve as a valuable resource for designing and interpreting these future studies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N'-Nitrosopentyl-(2-picolyl)amine (NPiPA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of N'-Nitrosopentyl-(2-picolyl)amine (NPiPA), a compound primarily utilized as an internal standard in the analysis of tobacco-specific nitrosamines (TSNAs). The protocols outlined below are based on established analytical techniques for nitrosamine analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Introduction

This compound (NPiPA) is a synthetic N-nitrosamine that serves as a crucial internal standard for the accurate quantification of carcinogenic TSNAs in various matrices, including tobacco products and smoke.[1] Its structural similarity to TSNAs makes it an ideal surrogate for monitoring and correcting for analytical variability during sample preparation and analysis.[1] Accurate quantification of NPiPA itself is essential for validating its use as an internal standard and for ensuring the reliability of TSNA data.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of NPiPA. While specific data for NPiPA as a primary analyte is limited, the provided recovery data from its use as an internal standard demonstrates its suitability for analytical applications.

| Parameter | Value | Method | Matrix | Reference |

| Average Recovery | 83% | GC-TEA | Buffer Solution | [1] |

| Average Recovery | 75% | GC-TEA | Cambridge Filter | [1] |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | LC-MS/MS | Mainstream Cigarette Smoke Extract | [2] (Analogous TSNAs) |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | LC-MS/MS | Mainstream Cigarette Smoke Extract | (Estimated based on LOD) |

| Linearity Range | 0.5 - 200 ng/mL | LC-MS/MS | Mainstream Cigarette Smoke Extract | [2] (Analogous TSNAs) |

Experimental Protocols

Quantification of NPiPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from validated methods for the analysis of TSNAs and other nitrosamines in complex matrices.[3][4][5][6]

3.1.1. Sample Preparation (Aqueous Matrix)

-

Spiking: Add a known concentration of NPiPA standard solution to the aqueous sample.

-

Extraction: Perform liquid-liquid extraction using dichloromethane. Vortex the sample for 2 minutes and centrifuge to separate the layers.

-

Drying: Pass the organic layer through anhydrous sodium sulfate to remove residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.

3.1.2. LC-MS/MS Instrumental Conditions

-

UHPLC System: Vanquish Horizon UHPLC system or equivalent.[7]

-

Column: Acclaim Polar Advantage II column or a similar C18 column.[4][7]

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8).[6]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL[7]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).[8]

-

Ionization Mode: Positive

-

MRM Transitions: To be determined by infusing a standard solution of NPiPA. A probable precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the precursor ion.

Quantification of NPiPA using Gas Chromatography-Thermal Energy Analysis (GC-TEA)

This protocol is based on the established use of NPiPA as an internal standard in TSNA analysis.[1][9]

3.2.1. Sample Preparation (Tobacco Matrix)

-

Extraction: Extract a known weight of the homogenized tobacco sample with an aqueous buffer containing ascorbic acid to prevent artifact formation.[9]

-

Enrichment: Perform liquid-liquid extraction with dichloromethane.

-

Cleanup: Use column chromatography for cleanup of the extract.[9]

-

Concentration: Concentrate the fraction containing NPiPA to a known volume.

3.2.2. GC-TEA Instrumental Conditions

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-5MS or similar capillary column.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 1 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Carrier Gas: Helium

-

Detector: Thermal Energy Analyzer (TEA)

-

Pyrolyzer Temperature: 550 °C

Visualizations

Caption: LC-MS/MS experimental workflow for NPiPA quantification.

References

- 1. This compound | 383417-48-9 | Benchchem [benchchem.com]

- 2. Development of a quantitative method for the analysis of tobacco-specific nitrosamines in mainstream cigarette smoke using isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. fda.gov [fda.gov]

- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anchem.pl [anchem.pl]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

LC-MS/MS method for N'-Nitrosopentyl-(2-picolyl)amine analysis

An LC-MS/MS method for the sensitive and selective quantification of N'-Nitrosopentyl-(2-picolyl)amine has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method is suitable for the analysis of this compound in pharmaceutical matrices, where it may be present as an impurity or used as an internal standard for the analysis of other nitrosamines.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

A C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Sample Preparation (for a drug product)

-

Accurately weigh and transfer 100 mg of the homogenized drug product powder into a 50 mL centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex for 5 minutes to ensure complete dissolution of the analyte.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A tandem mass spectrometer is essential for the selective and sensitive detection of this compound.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes and re-equilibrate for 2.9 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]+) | m/z 208.15 |

| Product Ion (Quantifier) | m/z 178.15 (Predicted, corresponds to loss of -NO) |

| Product Ion (Qualifier) | m/z 93.06 (Predicted, corresponds to the picolyl fragment) |

| Collision Energy (CE) | To be optimized for the specific instrument, typically 10-30 eV. |

| Dwell Time | 100 ms |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described LC-MS/MS method.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | LOQ (ng/mL) |

| This compound | To be determined | 208.15 | 178.15 | 93.06 | < 1 |

Experimental Workflow Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Application Notes: Synthesis of N-Nitrosamines for Research Applications

Introduction

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine. They can be formed from the reaction of a secondary or tertiary amine with a nitrosating agent, often under acidic conditions[1][2][3]. While N-nitrosamines are found in various consumer products and foods in low amounts, they are also recognized as probable human carcinogens[3][4][5]. In the pharmaceutical industry, the unexpected discovery of nitrosamine impurities in common medicines has led to rigorous risk assessment and control strategies to limit patient exposure[4][6][7][8].

The synthesis of N-nitrosamines in a controlled laboratory setting is essential for toxicological studies and for the preparation of analytical standards. These standards are crucial for developing and validating sensitive analytical methods required to detect and quantify nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products[9][10]. This document provides a generalized protocol for the synthesis of an N-nitrosamine, using the formation of N'-Nitrosopentyl-(2-picolyl)amine as an illustrative example.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. N-nitrosamines are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.

Chemical Properties and Data

The synthesis involves the reaction of a secondary amine precursor, Pentyl-(2-picolyl)amine, with a nitrosating agent such as sodium nitrite in an acidic medium.

| Compound | Formula | Molar Mass ( g/mol ) | Role | Key Properties[11] |

| Pentyl-(2-picolyl)amine | C₁₁H₁₈N₂ | 178.27 | Precursor (Amine) | Secondary amine, susceptible to nitrosation. |

| Sodium Nitrite | NaNO₂ | 69.00 | Nitrosating Agent | Source of the nitroso group under acidic conditions. |

| Hydrochloric Acid | HCl | 36.46 | Catalyst | Creates the acidic environment to form nitrous acid. |

| This compound | C₁₁H₁₇N₃O | 207.27 | Product | N-nitroso compound, probable carcinogen.[11][12] |

Reaction Principle

The core of the synthesis is the nitrosation of a secondary amine. In an acidic solution, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Nitrous acid can then generate various nitrosating species (e.g., the nitrosonium ion, N≡O⁺), which subsequently react with the nucleophilic secondary amine to form the N-nitrosamine product.

Caption: General pathway for the formation of N-nitrosamines.

Experimental Protocol: General Procedure for Nitrosation

This protocol describes a general method that can be adapted for the synthesis of various N-nitrosamines from their secondary amine precursors.

1. Materials and Equipment

-

Reactants: Secondary amine precursor (e.g., Pentyl-(2-picolyl)amine), Sodium Nitrite (NaNO₂).

-

Solvent: Dichloromethane (DCM) or other suitable organic solvent.

-

Acid: Dilute Hydrochloric Acid (HCl).

-

Quenching Agent: Saturated sodium bicarbonate solution (NaHCO₃).

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel.

-

Safety: Chemical fume hood, safety glasses, nitrile gloves, lab coat.

-

Analytical: Thin-Layer Chromatography (TLC) plates, NMR spectrometer, Mass Spectrometer (MS).

2. Reaction Setup and Procedure

-

Dissolve the secondary amine precursor in an organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a low temperature (0-5 °C).

-

In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel.

-

After the addition of the nitrite solution, slowly add dilute hydrochloric acid dropwise to the reaction mixture. The acidic condition is necessary for the formation of the nitrosating agent[1]. Maintain the temperature at 0-5 °C throughout the addition.

-

Monitor the reaction progress using TLC. The reaction is typically complete within 1-3 hours.

3. Work-up and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Carefully neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches the excess acid.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel to obtain the pure N-nitrosamine.

4. Characterization

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Step-by-step workflow for N-nitrosamine synthesis.

Safety and Handling

The handling of N-nitrosamines requires stringent safety protocols due to their classification as probable human carcinogens.

-

Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local regulations for carcinogenic waste.

-

Decontamination: Surfaces and glassware should be decontaminated using appropriate methods after use.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ten considerations for nitrosamine safety risk assessments [consultlhasa.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. labsolu.ca [labsolu.ca]

- 12. This compound CAS#: 383417-48-9 [m.chemicalbook.com]

N'-Nitrosopentyl-(2-picolyl)amine: A Potential Research Tool in Carcinogenesis and Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N'-Nitrosopentyl-(2-picolyl)amine is a member of the N-nitrosamine class of compounds. N-nitrosamines are potent carcinogens in various animal species, and their presence in food, consumer products, and pharmaceuticals is a significant public health concern. The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles that can induce genetic mutations and initiate tumorigenesis.

Due to its structural features, comprising an N-nitroso group, an alkyl chain (pentyl), and a heterocyclic aromatic ring (picolyl), this compound is a valuable research tool for investigating several key areas of cancer research and drug metabolism:

-

Carcinogenicity Studies: As a suspected carcinogen, this compound can be used in long-term animal bioassays to determine its target organ specificity and carcinogenic potency. Such studies are crucial for understanding the structure-activity relationships within the N-nitrosamine class.

-

Metabolic Activation and Detoxification Pathways: this compound can serve as a substrate for identifying the specific CYP isozymes responsible for its metabolic activation. In vitro studies using human liver microsomes or recombinant CYP enzymes can elucidate the hydroxylation and other metabolic pathways involved in its bioactivation and detoxification.

-

DNA Adduct Formation and Repair: Research using this compound can focus on the identification and quantification of specific DNA adducts formed upon its metabolic activation. These studies are fundamental to understanding the mechanisms of mutagenesis and the initiation of cancer. Investigating the repair of these adducts can provide insights into cellular defense mechanisms against chemical carcinogens.

-

Development of Analytical Methods: The unique chemical structure of this compound makes it a suitable candidate for developing and validating sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of N-nitrosamines in various matrices.

-

Screening of Chemopreventive Agents: This compound can be employed in cellular and animal models to screen for potential chemopreventive agents that can inhibit its metabolic activation, enhance its detoxification, or block its carcinogenic effects.

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability

| Parameter | Value |

| Test System | Human Liver Microsomes |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Initial Concentration (µM) | 1 |

| Half-life (t½, min) | Data to be determined |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data to be determined |

Table 2: In Vivo Carcinogenicity Data (Hypothetical)

| Animal Model | Route of Administration | Dose (mg/kg/day) | Tumor Incidence (%) | Target Organ(s) |

| F344 Rat | Drinking Water | 0 (Control) | 5 | - |

| 1 | 45 | Esophagus, Liver | ||

| 5 | 85 | Esophagus, Liver, Nasal Cavity | ||

| B6C3F1 Mouse | Gavage | 0 (Control) | 8 | - |

| 2 | 52 | Liver, Lung | ||

| 10 | 91 | Liver, Lung, Forestomach |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of this compound.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mM.

-

Prepare a working solution by diluting the stock solution in phosphate buffer to a concentration of 10 µM.

-

In a microcentrifuge tube, pre-incubate 1 µL of the 10 µM working solution with 94 µL of phosphate buffer and 5 µL of HLM (at a final protein concentration of 0.5 mg/mL) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN containing the internal standard.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of this compound using Salmonella typhimurium strains.

Materials:

-

This compound

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction from Aroclor 1254-induced rat liver

-

Cofactor solution (NADP+, G-6-P)

-

Molten top agar

-

Minimal glucose agar plates

-

Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100/TA1535)

-

Negative control (vehicle solvent)

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation).

-

Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.

-

Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

Incubate the plates in the dark at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: DNA Adduct Analysis by LC-MS/MS

Objective: To identify and quantify DNA adducts formed from this compound in vitro.

Materials:

-

This compound

-

Calf thymus DNA

-

S9 fraction and cofactors (as in Protocol 2)

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Solvents for solid-phase extraction (SPE) and HPLC

Procedure:

-

Incubate calf thymus DNA (1 mg/mL) with this compound at various concentrations in the presence of the S9 metabolic activation system at 37°C for 2-4 hours.

-

Isolate the DNA by ethanol precipitation.

-

Enzymatically hydrolyze the DNA to individual deoxynucleosides.

-

Purify and enrich the adducted deoxynucleosides using solid-phase extraction (SPE).

-

Analyze the purified sample by LC-MS/MS.

-

Use neutral loss or precursor ion scanning to screen for potential adducts.

-

Develop a multiple reaction monitoring (MRM) method for the sensitive and specific quantification of identified adducts, ideally using a synthesized stable isotope-labeled internal standard.

Visualizations

Caption: Metabolic activation pathway of N-alkylnitrosamines.

Caption: Workflow for an in vivo carcinogenicity study.

N'-Nitrosopentyl-(2-picolyl)amine in Cancer Research: Application Notes and Protocols

Initial searches for direct applications of N'-Nitrosopentyl-(2-picolyl)amine in cancer research did not yield specific studies investigating its carcinogenic or anti-cancer properties. The available information primarily points to its role as an analytical standard, particularly in the context of tobacco-specific nitrosamine (TSNA) analysis. Nitrosamines as a class are recognized for their carcinogenic potential, and research into related compounds provides a framework for understanding how this compound might interact with biological systems.

This document, therefore, provides a generalized overview based on the known mechanisms of similar N-nitrosamines and outlines its established application as a reference compound.

Overview and Physicochemical Properties

This compound is a nitrosamine compound with the chemical formula C11H17N3O.

| Property | Value |

| Molecular Weight | 207.27 g/mol |